molecular formula C14H7N3O5S2 B12613702 2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate CAS No. 916661-14-8

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate

Cat. No.: B12613702
CAS No.: 916661-14-8
M. Wt: 361.4 g/mol
InChI Key: XUWKIZCWFUWOFO-UHFFFAOYSA-N
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Description

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminobenzenethiol with 2-nitrobenzene-1-sulfonyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-1,3-benzothiazol-6-yl 2-methyl-4-nitrobenzene-1-sulfonate
  • 2-Cyano-1,3-benzothiazol-6-yl 2-chlorobenzene-1-sulfonate

Uniqueness

2-Cyano-1,3-benzothiazol-6-yl 2-nitrobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for versatile chemical modifications and a broad range of applications in scientific research .

Properties

CAS No.

916661-14-8

Molecular Formula

C14H7N3O5S2

Molecular Weight

361.4 g/mol

IUPAC Name

(2-cyano-1,3-benzothiazol-6-yl) 2-nitrobenzenesulfonate

InChI

InChI=1S/C14H7N3O5S2/c15-8-14-16-10-6-5-9(7-12(10)23-14)22-24(20,21)13-4-2-1-3-11(13)17(18)19/h1-7H

InChI Key

XUWKIZCWFUWOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)C#N

Origin of Product

United States

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